Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate

Description

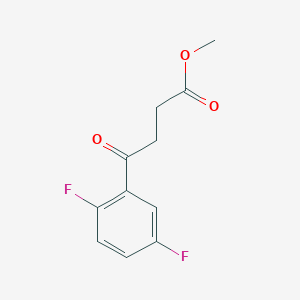

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate is a fluorinated aromatic ester characterized by a butanoate backbone substituted with a 2,5-difluorophenyl ketone group. Its molecular formula is C₁₁H₁₀F₂O₃, yielding a molecular weight of 228.19 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic properties of the ester moiety.

Properties

IUPAC Name |

methyl 4-(2,5-difluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-16-11(15)5-4-10(14)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTFRRHQPVCEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2,5-difluorophenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: 4-(2,5-Difluorophenyl)-4-oxobutanoic acid.

Reduction: Methyl 4-(2,5-difluorophenyl)-4-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The ester group allows for easy hydrolysis, releasing the active compound in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate with key analogs:

Key Differences and Implications

Electronic Effects

- Fluorine vs. Methoxy/Methyl Groups : The 2,5-difluoro substituents in the target compound introduce strong electron-withdrawing effects, enhancing the electrophilicity of the ketone group compared to methoxy (electron-donating) or methyl (steric/weakly donating) substituents . This may increase reactivity in nucleophilic acyl substitution reactions.

- Acid vs. Ester Forms : The carboxylic acid analog (CAS 871127-78-5) exhibits higher polarity and acidity (pKa ~3-4) compared to the ester, which is less water-soluble but more lipophilic .

Steric and Solubility Considerations

- In contrast, the smaller fluorine atoms in the target compound minimize steric bulk while maximizing electronic effects .

- Methoxy-substituted analogs (e.g., CAS 1086-77-7) have higher molecular weights and increased lipophilicity (logP ~2.5 vs. ~1.8 for the difluoro compound), impacting membrane permeability .

Pharmaceutical Relevance

- Fluorinated compounds like the target are often prioritized in drug discovery for their resistance to oxidative metabolism. For example, fluorine’s inductive effect can stabilize adjacent carbonyl groups against enzymatic degradation .

- The dimethoxy-methyl derivative (CAS 5307051) may serve as a intermediate in synthesizing more complex molecules, leveraging its balanced electronic and steric profile .

Biological Activity

Methyl 4-(2,5-difluorophenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a difluorophenyl group attached to a 4-oxobutanoate moiety. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The difluorophenyl group can engage with enzymes and receptors, potentially inhibiting their functions. The ester group facilitates hydrolysis in biological systems, releasing active metabolites that may exert therapeutic effects .

Potential Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors that modulate inflammatory responses or cancer progression.

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by interfering with cell proliferation pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation markers in vitro.

- Anticancer Properties : Early studies show promise in inhibiting the growth of various cancer cell lines.

- Antimicrobial Activity : Potential effects against certain bacterial strains have been noted, warranting further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro | , |

| Anticancer | Inhibited growth in cancer cell lines | , |

| Antimicrobial | Active against specific bacteria | , |

Case Study: Anticancer Activity

A study exploring the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Synthesis and Derivatives

This compound can be synthesized through various organic reactions, often involving multi-step processes that incorporate fluorinated phenyl groups. Its derivatives are also being explored for enhanced biological activity and selectivity against specific targets.

Table 2: Synthesis Overview

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Anhydrous conditions, reflux | Up to 85% |

| Substitution | Electrophilic substitution | Variable based on reagents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.